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Compound of Interest

Compound Name: PF-4800567 hydrochloride

Cat. No.: B587125 Get Quote

Technical Support Center: PF-4800567
Hydrochloride
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing

the use of PF-4800567 hydrochloride in kinase assays.

Frequently Asked Questions (FAQs)
Q1: What is PF-4800567 hydrochloride and what is its primary mechanism of action?

PF-4800567 hydrochloride is a potent and selective, ATP-competitive small molecule inhibitor

of Casein Kinase 1 epsilon (CK1ε).[1][2] It exhibits significant selectivity for CK1ε over the

closely related isoform, CK1δ.[3][4] This selectivity makes it a valuable tool for distinguishing

the specific roles of CK1ε from CK1δ in various cellular processes, particularly in the regulation

of the circadian clock.[1][5]

Q2: What are the recommended starting concentrations for in vitro and cellular assays?

The effective concentration of PF-4800567 differs significantly between in vitro (cell-free) and

cellular assays.

In Vitro Kinase Assays: The IC50 for PF-4800567 against CK1ε is approximately 32 nM.[3][4]

[6][7] A typical starting point for an in vitro kinase assay would be a 10-point dilution series
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centered around this value.

Cell-Based Assays: The cellular IC50 for CK1ε is significantly higher, in the micromolar range

(e.g., 2.65 µM).[1][3][4][6] A recommended starting concentration for cellular experiments is

between 1 µM and 10 µM.[2] It is crucial to perform a dose-response experiment to

determine the optimal concentration for your specific cell type and experimental endpoint.[2]

Q3: How should I prepare and store stock solutions of PF-4800567 hydrochloride?

PF-4800567 is soluble in organic solvents like DMSO.[4][8] For optimal results:

Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh,

anhydrous DMSO.[2] Sonication may be required to fully dissolve the compound.[4][7]

Storage: Store the stock solution in small, single-use aliquots at -20°C for up to one year or

-80°C for up to two years to maintain stability and avoid repeated freeze-thaw cycles.[2]

Aqueous Solutions: The compound is sparingly soluble in aqueous buffers.[8] If you need to

prepare an aqueous solution, first dissolve the compound in DMF and then dilute it with the

aqueous buffer of choice. It is not recommended to store aqueous solutions for more than

one day.[8]

Troubleshooting Guide
Q4: I am not observing the expected inhibition in my in vitro kinase assay. What are some

possible causes and solutions?

Several factors can lead to a lack of inhibition. Consider the following:

ATP Concentration: PF-4800567 is an ATP-competitive inhibitor. If the ATP concentration in

your assay is too high relative to the Km of the kinase, it can outcompete the inhibitor,

leading to an underestimation of its potency.[9] Ensure your ATP concentration is at or near

the Km for CK1ε.

Enzyme Concentration and Activity: Verify the concentration and activity of your recombinant

CK1ε. An insufficient amount of active enzyme can lead to a low signal-to-background ratio,

making it difficult to accurately measure inhibition.[9]
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Inhibitor Dilution and Stability: Ensure your serial dilutions are accurate. Also, confirm that

your stock solution has been stored properly and has not degraded.

Assay Conditions: Optimize reaction time, temperature, and buffer components (e.g., MgCl2

concentration) to ensure the assay is running under optimal conditions.[10] The reaction

should be in the linear range.[10]

Q5: My results from cellular assays do not correlate with the in vitro IC50 values. Why is there

a discrepancy?

This is a common observation. The difference in potency between in vitro and cellular assays

can be attributed to several factors:

Cell Permeability: The compound needs to cross the cell membrane to reach its intracellular

target. Differences in cell permeability can affect the intracellular concentration of the

inhibitor.

Efflux Pumps: Cells may actively transport the compound out, reducing its effective

intracellular concentration.

Off-Target Effects: In a cellular context, the compound may interact with other proteins or

pathways, which could influence the observed phenotype.

Protein Binding: The inhibitor may bind to other cellular components, reducing the free

concentration available to inhibit CK1ε.

It is essential to determine the effective concentration empirically in your specific cell system.[2]

Q6: I am observing high background noise in my kinase assay. How can I troubleshoot this?

High background can obscure your results. Here are some common causes and solutions:[9]

Compound Interference: The compound itself might interfere with the assay detection

method (e.g., fluorescence or luminescence).[11] To test for this, run a control with all assay

components, including the inhibitor, but without the enzyme.[9]
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Compound Aggregation: At higher concentrations, small molecules can form aggregates that

non-specifically inhibit enzymes.[9] This can often be mitigated by including a small amount

of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[9]

Reagent Purity: Impurities in your reagents (e.g., ATP, substrate) can contribute to high

background.[11] Ensure you are using high-quality reagents.

Data Presentation
Table 1: In Vitro and Cellular Inhibitory Activity of PF-4800567

Target Kinase In Vitro IC50 (nM) Cellular IC50 (µM)
Selectivity (over
CK1δ)

CK1ε 32[1][3][4][6][7] 2.65[1][3][4][6] ~22-fold[1][3]

CK1δ 711[1][3][7] 20.38[1][3][4][6] -

Table 2: Kinase Selectivity Profile of PF-4800567

Kinase % Inhibition at 1 µM

Epidermal Growth Factor Receptor Significant[1]

Other 49 kinases Minimal to none[1]

Note: For a detailed list of all kinases tested, refer to the original publication by Walton et al.,

2009.[1]

Experimental Protocols
In Vitro Kinase Assay for IC50 Determination

This protocol is a generalized representation for determining the in vitro IC50 of PF-4800567.

Materials:

Purified, recombinant human CK1ε enzyme
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Specific peptide substrate for CK1 (e.g., α-casein)[10]

ATP (at Km concentration for CK1ε)

PF-4800567 serially diluted in DMSO

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

[10]

Kinase detection reagent (e.g., Kinase-Glo®, ADP-Glo™)[1][10]

384-well plates

Procedure:

Add assay buffer, purified CK1ε, and the peptide substrate to the wells of a 384-well plate.[1]

Add PF-4800567 at various concentrations (typically a 10-point dilution series) or DMSO as

a vehicle control.[1]

Incubate for 10-15 minutes at room temperature.[1]

Initiate the kinase reaction by adding ATP.[1]

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature, ensuring

the reaction is in the linear range.[1][10]

Terminate the reaction and quantify the remaining ATP or ADP produced using a luminescent

detection reagent.[1][10] The light output is inversely proportional to kinase activity.

Plot the percentage of inhibition relative to the DMSO control against the logarithm of the

inhibitor concentration.

Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

[1]

Visualizations
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Troubleshooting Workflow for Kinase Assays
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Caption: Troubleshooting workflow for unexpected kinase assay results.
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General Workflow for Kinase Inhibitor Characterization
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Caption: General workflow for characterizing a selective kinase inhibitor.
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Circadian Rhythm Signaling Pathway and PF-4800567 Action
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Caption: Role of PF-4800567 in the core circadian feedback loop.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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